molecular formula C12H12Cl2O B14218620 2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 832096-06-7

2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Cat. No.: B14218620
CAS No.: 832096-06-7
M. Wt: 243.13 g/mol
InChI Key: YEMIZVYMPZDQHO-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound that features a dichloromethyl group attached to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate the precursor compound, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of chlorinating agents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research applications.

Properties

CAS No.

832096-06-7

Molecular Formula

C12H12Cl2O

Molecular Weight

243.13 g/mol

IUPAC Name

2,2-dichloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H12Cl2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12H,1-4H2

InChI Key

YEMIZVYMPZDQHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C(Cl)Cl

Origin of Product

United States

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